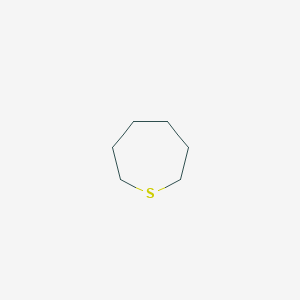

Thiepane

説明

Structure

3D Structure

特性

IUPAC Name |

thiepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-2-4-6-7-5-3-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCVYQRPINPYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197189 | |

| Record name | Thiepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-80-4 | |

| Record name | Thiepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiepane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIEPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P85C3FTE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiepane Core Structure and Conformational Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiepane, a seven-membered heterocyclic organic compound containing a sulfur atom, represents a core structure of significant interest in medicinal chemistry and materials science. Its flexible seven-membered ring gives rise to a complex conformational landscape, with the twist-chair conformation predominating as the most stable isomer. Understanding the conformational preferences and the energetic barriers between different conformers is crucial for the rational design of thiepane-based derivatives with specific biological activities. This guide provides a comprehensive overview of the thiepane core structure, its synthesis, and a detailed analysis of its conformational behavior, supported by quantitative data from computational studies and detailed experimental protocols.

Introduction

The thiepane ring system, a saturated seven-membered heterocycle with the chemical formula C₆H₁₂S, is a fundamental scaffold in a variety of biologically active molecules.[1] Unlike its unsaturated counterpart, thiepine, which is unstable and antiaromatic, thiepane is a stable entity whose puckered structure alleviates ring strain. The conformational flexibility of the seven-membered ring results in a dynamic equilibrium between several conformers, with the twist-chair and chair forms being the most significant. The twist-chair conformation is generally considered the most stable energetic minimum.[2]

The incorporation of the thiepane moiety into larger molecules can significantly influence their three-dimensional structure, and consequently, their interaction with biological targets. Thiepane derivatives have shown promise in various therapeutic areas, underscoring the importance of a thorough understanding of their structural and conformational properties for the development of novel pharmaceuticals.

Synthesis of the Thiepane Core

The synthesis of the thiepane core typically involves cyclization reactions of appropriately substituted hexane (B92381) derivatives. A common and effective method is the reaction of a 1,6-dihaloalkane with a sulfide (B99878) source.

Detailed Experimental Protocol: Synthesis of Thiepane from 1,6-Dibromohexane (B150918)

This protocol describes the synthesis of thiepane via the reaction of 1,6-dibromohexane with sodium sulfide.

Materials:

-

1,6-dibromohexane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (B145695) (absolute)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

-

To this solution, add 1,6-dibromohexane dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a larger volume of water and extract with diethyl ether multiple times.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure thiepane.

Conformational Analysis of the Thiepane Ring

The seven-membered ring of thiepane is highly flexible and can adopt several conformations. The most stable conformations are the twist-chair (TC) and, to a lesser extent, the chair (C). The boat and twist-boat conformations are generally higher in energy. Computational chemistry and NMR spectroscopy are the primary tools used to investigate the conformational landscape of thiepane.

Quantitative Conformational Analysis

Computational studies using molecular mechanics force fields such as MM2 and MM3 have been instrumental in quantifying the relative energies of different thiepane conformers. These calculations consistently show the twist-chair conformation to be the global energy minimum.

Table 1: Relative Energies of Thiepane Conformers Calculated by Molecular Mechanics

| Conformer | Relative Energy (MM2) (kcal/mol) | Relative Energy (MM3) (kcal/mol) |

| Twist-Chair (TC) | 0.00 | 0.00 |

| Chair (C) | 1.5 - 2.5 | 1.8 - 2.8 |

| Twist-Boat (TB) | 3.0 - 4.0 | 3.5 - 4.5 |

| Boat (B) | 4.0 - 5.0 | 4.5 - 5.5 |

Note: The exact relative energies can vary slightly depending on the specific force field parameterization and computational software used.

Structural Parameters of the Twist-Chair Conformation

Detailed computational studies at higher levels of theory, such as Density Functional Theory (DFT), provide precise geometric parameters for the most stable twist-chair conformation of thiepane.

Table 2: Calculated Bond Lengths and Angles for the Twist-Chair Conformation of Thiepane

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.82 - 1.84 |

| C-C | 1.53 - 1.55 |

| Bond Angles (degrees) | |

| C-S-C | 98 - 102 |

| S-C-C | 112 - 116 |

| C-C-C | 114 - 118 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Experimental Protocols for Conformational Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. For thiepane, ¹H NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), provides valuable information about the dihedral angles and, consequently, the ring conformation.

Experimental Protocol for ¹H NMR Analysis of Thiepane Conformation:

-

Sample Preparation: Prepare a solution of the thiepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum.

-

Signal Assignment: Assign all proton resonances using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Coupling Constant Measurement: Accurately measure the vicinal coupling constants (³JHH) between adjacent protons from the ¹H NMR spectrum. This may require spectral simulation for complex spin systems.

-

Karplus Equation Analysis: Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons, to estimate the dihedral angles within the thiepane ring.

-

Conformational Modeling: Compare the experimentally derived dihedral angles with those of computationally generated low-energy conformers (e.g., twist-chair, chair) to determine the predominant conformation in solution.

Computational Modeling

Computational modeling is an essential tool for exploring the potential energy surface of thiepane and identifying its stable conformers.

Protocol for Computational Conformational Analysis:

-

Initial Structure Generation: Build a 3D model of the thiepane molecule using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible ring conformations. Common methods include molecular dynamics simulations or Monte Carlo methods.

-

Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and calculate its electronic energy using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G* or larger).

-

Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Relative Energy Determination: Calculate the relative energies of all stable conformers to identify the global minimum and the energy differences between conformers.

-

Structural Analysis: Analyze the bond lengths, bond angles, and dihedral angles of the low-energy conformers.

Thiepane Derivatives in Drug Development

The thiepane scaffold is present in several molecules with therapeutic potential. The conformational properties of the thiepane ring can play a crucial role in the molecule's ability to bind to its biological target.

Generic Drug Development Workflow

The development of a new drug, including those based on a thiepane core, is a long and complex process. The following diagram illustrates a generic workflow for drug development.

A generic workflow for the drug development process.

Example Signaling Pathway: Anti-inflammatory Action of a Thiepane Derivative

While specific signaling pathways for many thiepane derivatives are still under investigation, compounds containing a thiophene (B33073) ring (a related sulfur heterocycle) are known to exhibit anti-inflammatory properties, often by targeting the cyclooxygenase (COX) enzymes. A hypothetical thiepane-based non-steroidal anti-inflammatory drug (NSAID) would likely follow a similar mechanism.

Hypothetical mechanism of a thiepane-based NSAID.

Conclusion

The thiepane core structure presents a fascinating and challenging area of study in organic and medicinal chemistry. Its conformational flexibility, dominated by the low-energy twist-chair conformer, is a key determinant of the properties of its derivatives. A thorough understanding of its synthesis, conformational landscape, and the experimental and computational techniques used for its analysis is essential for the design and development of new thiepane-based molecules with tailored functions. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers in the field.

References

A Technical Guide to the Physicochemical Properties of Substituted Thiepanes

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiepanes, seven-membered sulfur-containing heterocycles, represent a core structural motif in a variety of pharmacologically active compounds. Their three-dimensional structure and the potential for diverse substitution patterns make them a compelling scaffold in medicinal chemistry. Understanding the physicochemical properties of substituted thiepanes is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of key physicochemical parameters, details the experimental protocols for their determination, and outlines the analytical techniques used for the characterization of these compounds.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For substituted thiepanes, properties such as acidity/basicity (pKa), lipophilicity (logP), aqueous solubility, and melting/boiling points are critical for development. Substituents on the thiepane ring can dramatically alter these values, influencing everything from formulation to target engagement.

While comprehensive data across a wide range of simple substituted thiepanes is often proprietary or scattered across specialized literature, data for well-known derivatives illustrate the impact of substitution.

Data Summary

The following tables summarize available quantitative data for select thiepane derivatives. These values serve as important reference points for researchers designing new analogues.

Table 1: Acid Dissociation Constant (pKa) and Lipophilicity (logP) of Thiepane Derivatives

| Compound/Derivative | Substituent(s) | pKa | logP |

| Dosulepin Hydrochloride | Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine | 9.76 | 4.98[1] |

Note: The pKa value reflects the basicity of the dimethylamino group.

Table 2: Solubility of Thiepane Derivatives

| Compound/Derivative | Solvent | Solubility |

| Zotepine | DMF | 10 mg/mL[2] |

| Zotepine | DMSO | 2 mg/mL[2] |

| Zotepine | Ethanol | 10 mg/mL[2] |

| Dosulepin Hydrochloride | Water, Alcohol, Methylene Chloride | Freely soluble[1] |

Table 3: Melting and Boiling Points of Thiepane Derivatives

| Compound/Derivative | Melting Point (°C) | Boiling Point (°C) |

| Thiepan-3-one 1,1-dioxide | 108-110 | 385.4±35.0[3] |

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is essential. The following sections detail standard experimental protocols applicable to substituted thiepanes.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at a given pH, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a gold-standard method for pKa determination.[4]

Protocol: Potentiometric Titration

-

Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]

-

Sample Preparation: Dissolve a precise quantity of the substituted thiepane in a suitable solvent (e.g., water or a co-solvent system). The final concentration should be at least 10⁻⁴ M.[4] To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl).[4]

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂ and create an inert atmosphere.[4]

-

Titration Process: For a basic substituted thiepane, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). For an acidic derivative, titrate with a strong base (e.g., 0.1 M NaOH).[4]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the process until the pH change becomes minimal, well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[5] Perform at least three replicate titrations to ensure reliability.[4]

Determination of Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability and ADME properties.[5] It is expressed as the logarithm of the partition coefficient (P).

Protocol: Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of physiological pH, typically 7.4, for logD determination).[6] Saturate the n-octanol with the aqueous phase and vice-versa by mixing them and allowing them to separate for at least 24 hours.[6]

-

Sample Addition: Dissolve a known amount of the substituted thiepane in one of the phases (typically the one in which it is more soluble).

-

Equilibration: Combine the two phases in a separation funnel and shake vigorously to facilitate the partitioning of the compound between the layers. The system is then left undisturbed to allow for complete phase separation.

-

Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.[6][7]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]

Determination of Aqueous Solubility

Solubility is a critical property that affects a drug's bioavailability and formulation. A common method for determining intrinsic aqueous solubility is the supersaturated solution method.

Protocol: Supersaturated Solution Method

-

Solution Preparation: Add an excess amount of the solid substituted thiepane to a known volume of water (or buffer) in a vial to create a supersaturated solution.[8]

-

Equilibration: Agitate the suspension at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or sonication can be used to facilitate dissolution.[8][9]

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 13,000 rpm) to pellet the undissolved solid.[8]

-

Sample Analysis: Carefully extract a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as reverse-phase HPLC with UV detection.[8] The resulting concentration is the equilibrium solubility.

Below is a diagram illustrating the general workflow for characterizing the physicochemical properties of a novel substituted thiepane.

Spectroscopic and Chromatographic Analysis

Structural elucidation and purity assessment are foundational steps in characterizing any new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of substituted thiepanes.[10]

-

¹H NMR: Provides information about the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For heterocyclic compounds, coupling constants can help determine stereochemistry.[11]

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, offering complementary structural information.[12]

-

2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguously assigning the structure of complex substituted thiepanes.[11]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. The fragmentation patterns observed under electron ionization (EI-MS) can offer valuable structural clues, particularly regarding the nature and position of substituents on the thiepane ring.[6][13] For organosulfur compounds, the isotopic pattern of sulfur (³²S and ³⁴S) can aid in identification.[13]

Chromatographic Techniques

Chromatography is essential for the separation, purification, and quantitative analysis of substituted thiepanes.[14][15]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of thiepane derivatives and for quantifying them in various assays (e.g., solubility and logP experiments).[8][15][16] A typical setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water or buffer.[15][17]

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for analyzing volatile and thermally stable thiepane derivatives. It is particularly useful for identifying impurities and reaction byproducts.

The following diagram illustrates how the characterization of physicochemical properties fits into the broader drug discovery and development process.

Conclusion

The physicochemical properties of substituted thiepanes are fundamental to their potential as therapeutic agents. The strategic placement of functional groups on the thiepane scaffold allows for the fine-tuning of pKa, logP, and solubility, thereby optimizing the ADME profile of a lead compound. The systematic application of the experimental and analytical protocols described in this guide enables researchers to build a robust data package for their compounds, facilitating informed decision-making throughout the drug discovery and development pipeline. As new thiepane-based therapeutics are explored, a thorough understanding of these core principles will remain essential for success.

References

- 1. medsinfo.com.au [medsinfo.com.au]

- 2. caymanchem.com [caymanchem.com]

- 3. THIEPAN-3-ONE 1,1-DIOXIDE | 36165-01-2 [amp.chemicalbook.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. acdlabs.com [acdlabs.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. allen.in [allen.in]

- 8. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edepot.wur.nl [edepot.wur.nl]

Spectroscopic Characterization of Novel Thiepane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize novel thiepane derivatives. Thiepanes, seven-membered sulfur-containing heterocycles, are of growing interest in medicinal chemistry and materials science.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development. This document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. It provides detailed information about the connectivity and chemical environment of atoms within a molecule.[2] For thiepane derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are indispensable for unambiguous structure determination.

Data Presentation: Illustrative NMR Data

The following tables present hypothetical NMR data for a novel thiepane derivative to illustrate typical presentation formats.

Table 1: ¹H NMR Spectroscopic Data for a Novel Thiepane Derivative

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2, H-7 (α to S) | 2.85 - 2.95 | m | - | 4H |

| H-3, H-6 | 1.70 - 1.85 | m | - | 4H |

| H-4, H-5 | 1.55 - 1.65 | m | - | 4H |

| Substituent-H | 7.20 - 7.45 | m | - | 5H |

Table 2: ¹³C NMR Spectroscopic Data for a Novel Thiepane Derivative

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-7 (α to S) | 35.5 |

| C-3, C-6 | 30.1 |

| C-4, C-5 | 28.8 |

| Substituent-C (Aromatic) | 127.5, 128.9, 129.3, 138.2 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified thiepane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup : Place the NMR tube in the spectrometer's magnet. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR : If necessary, perform 2D experiments like COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon correlations) to resolve complex structures.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to a known standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a novel compound.[3] Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.[5]

Data Presentation: Illustrative HRMS Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Formula | Calculated m/z | Measured m/z | Difference (ppm) |

|---|

| ESI+ | [C₁₂H₁₇S]⁺ | 193.1045 | 193.1042 | -1.55 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

-

Infusion and Ionization : Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like LC-MS.

-

Electrospray Ionization (ESI) : A soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed through a high-voltage capillary, forming charged droplets that yield gas-phase ions.

-

Electron Impact (EI) : A hard ionization technique that bombards the sample with high-energy electrons, often causing extensive fragmentation. This is useful for obtaining structural information on volatile and thermally stable compounds.

-

-

Mass Analysis : The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole).

-

Data Interpretation : Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight. For HRMS, compare the measured mass to the calculated mass for a proposed formula to confirm elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.[6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[7] It is an excellent tool for identifying the functional groups present in a molecule, as different bond types absorb IR radiation at characteristic frequencies.[8][9]

Data Presentation: Illustrative IR Data

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3050 | Medium | C-H stretch | Aromatic |

| 2925, 2850 | Strong | C-H stretch | Aliphatic (CH₂) |

| 1600, 1495 | Medium-Weak | C=C stretch | Aromatic Ring |

| 700-800 | Strong | C-S stretch | Thioether |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

Solid Samples (KBr Pellet) : Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Solid/Liquid Samples (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a rapid and common method that requires minimal sample preparation.

-

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum. The instrument measures the transmittance or absorbance of IR radiation as a function of wavenumber (typically 4000 to 400 cm⁻¹).

-

Data Analysis : Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups by comparing their positions and intensities to correlation charts.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.[10] This technique is most useful for analyzing compounds containing chromophores, particularly conjugated π-systems.[11] The saturated thiepane ring itself does not absorb significantly in the 200-800 nm range, but substituents with chromophores will produce a characteristic spectrum.[12]

Data Presentation: Illustrative UV-Vis Data

Table 5: UV-Visible Absorption Data

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|

| Ethanol | 258 | 250 | π → π* (Aromatic) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0 absorbance units.

-

Instrument Blank : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement : Replace the blank cuvette with a matched cuvette containing the sample solution. Scan the desired wavelength range (e.g., 200-800 nm) and record the absorption spectrum.

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which provides information about the probability of the electronic transition.

Visualizations: Workflows and Pathways

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization and structure elucidation of a novel synthesized compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Hypothetical Biological Signaling Pathway

This diagram illustrates a hypothetical scenario where a novel thiepane derivative acts as an inhibitor in a generic MAP Kinase signaling pathway, a common target in drug development.

Caption: Hypothetical Inhibition of a Kinase Pathway by a Thiepane Derivative.

References

- 1. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

Quantum Mechanical Insights into the Conformational Stability of Thiepane

A Technical Guide for Researchers in Drug Development and Computational Chemistry

Abstract

Thiepane, a seven-membered saturated heterocycle containing a sulfur atom, is a structural motif of interest in medicinal chemistry and materials science. Understanding its conformational landscape and the relative stability of its different spatial arrangements is crucial for predicting its interactions with biological targets and for designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the conformational stability of thiepane based on quantum mechanical calculations. We present a summary of the key conformers, their relative energies, and the computational methodologies employed to determine these properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with sulfur-containing heterocyclic systems.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules like thiepane, the flexibility of the ring allows for the existence of multiple conformations, each with a distinct energy and stability. The most stable conformation, the global minimum on the potential energy surface, represents the most populated state of the molecule under thermodynamic equilibrium. Quantum mechanical calculations have emerged as a powerful tool to investigate these conformational preferences, providing accurate predictions of molecular geometries and relative energies.

This guide focuses on the application of these computational methods to elucidate the conformational landscape of thiepane. We will discuss the primary conformations—chair, boat, and twist-boat—and present quantitative data on their relative stabilities. Furthermore, we will detail the theoretical protocols used in these calculations, offering a comprehensive overview for researchers aiming to perform similar studies.

Conformational Landscape of Thiepane

Similar to its carbocyclic analog, cycloheptane, and other seven-membered heterocycles, thiepane can adopt several conformations. The most significant of these are the chair, twist-chair, boat, and twist-boat forms. Computational studies have consistently shown that for thiepane, the chair conformation is the most stable, representing the global energy minimum.[1] This preference is attributed to the minimization of torsional and steric strain in this arrangement.

The other key conformers, the boat and twist-boat, are higher in energy. The twist-boat is generally more stable than the true boat conformation. The interconversion between these forms proceeds through transition states, with the overall process often referred to as ring inversion.

Relative Conformational Energies

While specific experimental data for the complete conformational energy profile of thiepane is scarce, computational studies on analogous sulfur-containing heterocycles, such as 1,4-dithiacyclohexane, provide valuable insights. The energy differences are typically reported in kilocalories per mole (kcal/mol). Based on these analogous systems, the following table summarizes the expected relative energies of the major conformers of thiepane.

| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Chair | 0.00 (Reference) | 0.00 (Reference) |

| Twist-Boat | ~4.85 | ~4.93 |

| Boat | ~9.5 - 10.5 (Transition State) | Not typically a stable minimum |

Note: The quantitative values are based on high-level ab initio and density functional theory calculations performed on the closely related 1,4-dithiacyclohexane, as a direct comprehensive study on thiepane was not available in the cited literature.

Computational Methodology

The determination of the relative stabilities of thiepane conformers relies on sophisticated quantum mechanical calculations. These methods solve the Schrödinger equation for the molecule to yield its energy and other properties. The following outlines a typical computational protocol.

Geometry Optimization

The first step in the computational analysis is to find the minimum energy structure for each conformer. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to find the arrangement with the lowest electronic energy.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method for these calculations. The M06-2X functional is a popular choice for systems where non-covalent interactions are important.[1] Another robust method is Møller-Plesset perturbation theory, specifically at the second order (MP2).[1]

-

Basis Set: A basis set is a set of mathematical functions used to describe the orbitals of the atoms. For accurate results, a sufficiently large and flexible basis set is required. Common choices include Pople-style basis sets like 6-311++G(d,p) and correlation-consistent basis sets such as aug-cc-pVTZ.[1]

Vibrational Frequency Analysis

Once the geometries are optimized, a vibrational frequency calculation is performed. This serves two purposes:

-

Confirmation of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable conformer.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and entropy. These are essential for calculating the Gibbs free energy.

Calculation of Relative Energies

The relative stability of the conformers is determined by comparing their energies.

-

Electronic Energy (ΔE): This is the difference in the electronic energies of the conformers, usually including the ZPVE correction.

-

Gibbs Free Energy (ΔG): For a more complete picture of stability at a given temperature, the Gibbs free energy is used. It is calculated using the following equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy.

Visualizing Conformational Interconversion

The relationships between the different conformers of thiepane can be visualized as a network of interconversions. The following diagram, generated using the DOT language, illustrates the energetic landscape of thiepane's conformational changes.

Caption: Conformational interconversion pathway of thiepane.

The following diagram illustrates a typical computational workflow for determining the relative stability of molecular conformers.

Caption: A generalized workflow for computational conformational analysis.

Conclusion

Quantum mechanical calculations provide a robust framework for understanding the conformational stability of thiepane. The clear preference for the chair conformation has significant implications for its molecular recognition and reactivity. The computational protocols detailed in this guide offer a reliable approach for researchers to investigate the conformational landscapes of thiepane and other related heterocyclic systems. As computational resources continue to improve, these methods will become increasingly integral to the rational design of new molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Chemical Reactivity of the Thiepane Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiepane, a seven-membered saturated sulfur-containing heterocycle, represents a flexible and underexplored scaffold in chemical synthesis and drug discovery. Unlike its smaller, strained counterparts (thiirane, thietane) or its aromatic analog (thiepine), the reactivity of the thiepane ring is governed by the chemistry of aliphatic thioethers, influenced by its conformational flexibility. This guide provides a comprehensive overview of the synthesis, conformational analysis, and key chemical transformations of the thiepane ring system. Due to the limited specific experimental data for the parent thiepane, this guide also extrapolates from the well-established reactivity of other cyclic and acyclic sulfides to predict the chemical behavior of thiepanes. This document is intended to serve as a foundational resource to stimulate and support further research into this promising heterocyclic system.

Structural and Conformational Properties

The reactivity of the thiepane ring is intrinsically linked to its conformational preferences. As a seven-membered ring, thiepane is not planar and exists in a dynamic equilibrium of several low-energy conformations, with the twist-chair being the most stable.[1]

Computational studies have provided insight into the geometry of the thiepane ring. These structural parameters are crucial for understanding steric accessibility and the trajectory of approaching reagents.

Table 1: Calculated Structural Parameters of Thiepane [1]

| Parameter | Value |

| C-S-C Bond Angle | 103.1° |

| Most Stable Conformation | Twist-Chair |

The relatively low ring strain compared to smaller rings like thietane (B1214591) means that ring-opening reactions are less favorable unless specifically promoted.

Synthesis of the Thiepane Ring

The construction of the thiepane skeleton can be achieved through various cyclization strategies. A common approach involves the formation of a carbon-sulfur bond as the ring-closing step.

Experimental Protocol: Synthesis of a Dihydroxy-substituted Thiepane via Radical Cyclization

This protocol is adapted from general methods for the synthesis of polyoxygenated thiepanes.[2]

Reaction Scheme: A diene precursor is subjected to a ring-closing metathesis (RCM) to form a seven-membered unsaturated ring, which is then functionalized.

Materials:

-

Appropriate diene precursor

-

Grubbs' second-generation catalyst

-

Dichloromethane (DCM), anhydrous

-

Upjohn dihydroxylation reagents (OsO₄ catalytic, NMO stoichiometric)

-

Standard workup and purification reagents

Procedure:

-

Ring-Closing Metathesis: Dissolve the diene precursor in anhydrous DCM (0.02 M concentration). Purge the solution with argon for 20 minutes. Add Grubbs' second-generation catalyst (typically 5 mol%) and stir the mixture at room temperature or gentle reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction with ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding oxepine.

-

Dihydroxylation: Dissolve the oxepine in a suitable solvent system (e.g., acetone/water). Add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄). Stir the reaction at room temperature until completion (monitored by TLC).

-

Final Workup and Purification: Quench the reaction with sodium sulfite (B76179). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting diol-substituted thiepane by column chromatography.

Expected Yield: Yields for RCM reactions to form seven-membered rings can be high, often exceeding 90%, while dihydroxylation typically proceeds in good yield (50-70%).[3]

Key Chemical Reactions of the Thiepane Ring

The reactivity of the thiepane ring is dominated by reactions at the sulfur atom and, to a lesser extent, functionalization of the carbon backbone.

Oxidation of the Sulfur Atom

The sulfur atom in the thiepane ring can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule, making them valuable in medicinal chemistry.

Table 2: Representative Data for Oxidation of Aliphatic Sulfides

| Reaction | Reagent | Product | Typical Yield | Reference |

| Sulfide to Sulfoxide | H₂O₂, TaC catalyst | Thiepane-1-oxide | High | [4] |

| Sulfide to Sulfone | H₂O₂, NbC catalyst | Thiepane-1,1-dioxide | High | [5] |

| Sulfide to Sulfoxide | m-CPBA (1 equiv.) | Thiepane-1-oxide | >90% | General |

| Sulfide to Sulfone | m-CPBA (2 equiv.) | Thiepane-1,1-dioxide | >90% | General |

Experimental Protocol: Oxidation of Thiepane to Thiepane-1,1-dioxide

This is a general procedure for the oxidation of aliphatic sulfides.

Materials:

-

Thiepane derivative

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Sodium sulfite solution

Procedure:

-

Dissolve the thiepane derivative in DCM and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated sodium bicarbonate solution, followed by sodium sulfite solution to destroy excess peroxide.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the thiepane-1,1-dioxide.

The selective oxidation to the sulfoxide can be achieved by using approximately one equivalent of the oxidizing agent.[6]

References

- 1. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Thiepane-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiepane, a seven-membered sulfur-containing heterocycle, and its derivatives represent a class of compounds with significant potential in drug discovery. Understanding the molecular interactions between these compounds and their protein targets is paramount for rational drug design and optimization. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to elucidate these interactions at an atomic level. This technical guide offers an in-depth overview of the computational methodologies employed to study thiepane-protein interactions, complete with detailed experimental protocols and data presentation standards.

Introduction to Thiepane and Its Derivatives in Drug Discovery

Thiepanes are organosulfur compounds characterized by a seven-membered ring containing a sulfur atom. While the parent thiepane has been studied to a limited extent, its derivatives are of growing interest in medicinal chemistry. The structural flexibility of the thiepane ring, combined with the diverse chemical space accessible through substitution, makes these compounds attractive scaffolds for targeting a variety of proteins. The related thieno[3,2-d]pyrimidine (B1254671) scaffold, which incorporates a fused thiophene (B33073) ring (a five-membered sulfur-containing heterocycle), has shown promise in modulating the activity of key proteins in the central nervous system.

Computational approaches are instrumental in accelerating the discovery and development of thiepane-based therapeutics. These methods allow for the rapid screening of virtual compound libraries, prediction of binding affinities, and detailed analysis of the intermolecular forces driving complex formation.

Core Computational Methodologies

The in silico investigation of thiepane-protein interactions primarily relies on two key computational techniques: molecular docking and molecular dynamics simulations.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of the thiepane derivative. This can be done using chemical drawing software like ChemDraw and saving the structure in a suitable format (e.g., MOL).

-

Use a tool like Open Babel to convert the ligand to PDBQT format, which includes assigning Gasteiger charges and defining rotatable bonds.

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the binding site of the protein. The dimensions and center of the grid box are crucial parameters.

-

-

Docking Execution:

-

Run AutoDock Vina, providing the prepared protein and ligand files, the grid box parameters, and other configuration settings (e.g., exhaustiveness of the search).

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses and their corresponding docking scores (in kcal/mol). The pose with the lowest docking score is typically considered the most favorable.

-

Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics (MD) Simulations: Exploring Complex Stability and Dynamics

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability over time and the characterization of conformational changes.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

-

System Preparation:

-

Start with the best-ranked pose from molecular docking.

-

Generate the topology and parameter files for the thiepane derivative using a force field parameterization server like CGenFF.

-

Use GROMACS to prepare the protein topology using a suitable force field (e.g., CHARMM36).

-

Combine the protein and ligand into a single complex.

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Conduct a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without restraints.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions over time.

-

Binding Free Energy Calculations

To obtain a more accurate estimation of binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed on the MD simulation trajectory. These methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies.

Quantitative Data Summary

The following tables summarize in silico data for the interaction of thiepane-related heterocyclic compounds with various protein targets.

Table 1: Molecular Docking Scores of Thieno[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Derivatives with CNS Targets

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |

| 3c | GABA-A Receptor | 6D6U | -10.0 ± 5.0 |

| 4b | GABA-A Receptor | 6D6U | -10.0 ± 5.0 |

| 4e | Serotonin Transporter (SERT) | 5I71 | -11.0 ± 0.54 |

| 3f | 5-HT1A Receptor | 4IAR | -9.3 ± 0.46 |

Data sourced from a study on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which contain a thiepane-like fused ring system.[1]

Table 2: In Vitro Biological Activity of Thiazole-Based Anticancer Agents Targeting Bcl-2

| Compound | Target Cell Line | IC50 (µM) |

| 32 | Bcl-2 Jurkat | 32-46 |

| 50 | Bcl-2 Jurkat | 32-46 |

| 53 | Bcl-2 Jurkat | 32-46 |

| 57 | Bcl-2 Jurkat | 32-46 |

| 59 | Bcl-2 Jurkat | 32-46 |

| Doxorubicin (Standard) | Bcl-2 Jurkat | 45.87 |

These compounds, while not strictly thiepane derivatives, represent sulfur-containing heterocycles with demonstrated anticancer activity, a field where thiepanes are also being explored.[2]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key workflows and signaling pathways relevant to the study of thiepane-protein interactions.

Caption: In Silico Experimental Workflow.

Caption: GABA-A Receptor Signaling Pathway.

Conclusion

In silico modeling is an indispensable component of modern drug discovery, offering a time- and cost-effective means to investigate the interactions between novel compounds and their biological targets. For thiepane derivatives, techniques like molecular docking and molecular dynamics simulations are crucial for predicting binding modes, assessing complex stability, and guiding the design of more potent and selective therapeutic agents. The methodologies and data presented in this guide provide a framework for researchers to effectively apply these computational tools in their own drug discovery endeavors. As more experimental data on thiepane-protein interactions become available, these in silico models will be further refined, enhancing their predictive power and accelerating the development of new medicines.

References

- 1. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Supramolecular Chemistry of Thiepane Macrocycles: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Thiepane macrocycles, seven-membered heterocyclic rings containing a sulfur atom, are an emerging class of molecules in supramolecular chemistry. Their inherent structural features, including a flexible conformational landscape and the presence of a soft donor sulfur atom, make them intriguing candidates for host-guest chemistry and as scaffolds in medicinal chemistry. This technical guide provides an in-depth exploration of the supramolecular chemistry of thiepane macrocycles and their analogues, with a focus on their synthesis, host-guest interactions, and potential applications in drug development. While the direct study of thiepane macrocycles in host-guest chemistry is a developing field, this guide draws upon closely related sulfur-containing macrocycles, such as thia-crown ethers, to illustrate key principles and quantitative interaction data.

Synthesis of Thiepane and Thia-Macrocycles

The construction of thiepane and larger thia-macrocycles can be achieved through various synthetic strategies. A common approach involves the cyclization of linear precursors. For instance, ring-closing metathesis (RCM) has become a powerful tool for the synthesis of a wide variety of macrocycles, including those containing sulfur.[1][2]

A classical and effective method for the synthesis of simple thia-macrocycles, such as dithia-crown ethers, involves the reaction of appropriate diols with thiourea (B124793) in the presence of an acid to generate dithiols, followed by cyclization with a dihalide.[3]

Experimental Protocol: Synthesis of a Dithia-Crown Ether (A Thiepane Analogue)

This protocol is adapted from the synthesis of dithia-12-crown-4.[3]

Objective: To synthesize 1,7-dithia-12-crown-4.

Materials:

-

Triethylene glycol

-

Thiourea

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Hydroxide (KOH)

-

Standard laboratory glassware and purification apparatus (distillation, chromatography)

Procedure:

-

Synthesis of the Dithiol:

-

In a round-bottom flask, combine triethylene glycol and thiourea in a 1:2 molar ratio.

-

Slowly add concentrated HCl while cooling the mixture in an ice bath.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, add a solution of KOH in ethanol to hydrolyze the intermediate.

-

Acidify the mixture and extract the dithiol with a suitable organic solvent.

-

Purify the dithiol by vacuum distillation.

-

-

Cyclization:

-

In a separate reaction vessel under an inert atmosphere, prepare a solution of the purified dithiol in ethanol.

-

Slowly and simultaneously add a solution of 1,2-dichloroethane in ethanol and a solution of KOH in ethanol to the dithiol solution under high dilution conditions to favor intramolecular cyclization.

-

The reaction is typically stirred at room temperature for an extended period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dithia-12-crown-4.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Host-Guest Chemistry and Quantitative Binding Data

The sulfur atoms in thiepane and other thia-macrocycles can act as soft donor atoms, leading to a preference for binding soft metal cations like Ag⁺, Cu²⁺, and other transition metals.[4][5] The size of the macrocyclic cavity and the number and arrangement of the sulfur atoms are key determinants of the binding selectivity and affinity.

While specific quantitative binding data for guest molecules with simple thiepane macrocycles is not extensively reported in the literature, studies on analogous thia-crown ethers provide valuable insights into their complexation behavior. The stability constants (log K) for the 1:1 complex formation between various metal ions and a series of dithia-crown ethers have been determined using conductometry.[3]

Table 1: Stability Constants (log K) for 1:1 Complexation of Dithia-Crown Ethers with Various Metal Ions in 50% Dioxane-Water at 25°C [3]

| Macrocycle | Ring Size | Na⁺ | K⁺ | Ca²⁺ | Zn²⁺ | Mg²⁺ | Ag⁺ | Fe²⁺ |

| 1,4-dithio-12-crown-4 | 12 | >4.5 | 2.59 | 3.12 | 2.45 | 3.51 | 2.65 | 4.13 |

| 1,7-dithio-12-crown-4 | 12 | 2.91 | 3.25 | 3.54 | 2.89 | 3.11 | 2.58 | 3.98 |

| 1,7-dithio-15-crown-5 | 15 | 3.45 | 3.11 | 3.56 | 2.98 | 3.21 | 2.67 | 3.87 |

| 1,7-dithio-18-crown-6 | 18 | 3.12 | 3.54 | 3.87 | 2.76 | 3.32 | 2.54 | 3.99 |

| 1,10-dithio-18-crown-6 | 18 | 3.65 | 3.43 | 3.98 | 2.87 | 3.54 | 2.61 | 3.76 |

| 1,10-dithio-21-crown-7 | 21 | 3.98 | 3.45 | 3.87 | 3.21 | 4.11 | 2.98 | 3.12 |

Experimental Protocol: Determination of Binding Affinity by NMR Titration

Objective: To determine the association constant (Ka) for the binding of a guest molecule to a thiepane macrocycle.

Materials:

-

Thiepane macrocycle (host)

-

Guest molecule

-

Deuterated solvent (e.g., CDCl₃, CD₃CN)

-

NMR tubes

-

Micropipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in the deuterated solvent.

-

Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

-

-

NMR Titration:

-

Add a fixed volume of the host stock solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the host alone.

-

Incrementally add small aliquots of the guest stock solution to the NMR tube.

-

After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

-

Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.

-

-

Data Analysis:

-

Identify a proton on the host molecule whose chemical shift changes significantly upon guest binding.

-

Plot the change in chemical shift (Δδ) of this proton against the concentration of the guest.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression software to calculate the association constant (Ka).

-

Applications in Drug Development: Thiepane Derivatives as Enzyme Inhibitors

Thiepane derivatives have shown promise as inhibitors of glycosidase enzymes.[6] Glycosidases are involved in a variety of cellular processes, and their inhibition is a therapeutic strategy for diseases such as diabetes, viral infections, and cancer. The thiepane scaffold can be functionalized with hydroxyl groups to mimic the structure of natural sugars, thereby enabling them to bind to the active site of glycosidase enzymes and inhibit their activity.

Signaling Pathway: Impact of Glycosidase Inhibition on B-Cell Receptor Signaling

The inhibition of specific glycosidases, such as α-mannosidase I, can alter the N-glycosylation pathway of proteins. This can have downstream effects on cellular signaling. For example, inhibition of α-mannosidase I in B-cells can lead to an accumulation of high-mannose N-glycans on the B-cell receptor (BCR), which has been shown to impair BCR signaling.[3][6] This can affect B-cell activation, proliferation, and antibody production.

Experimental Workflow: Screening for Glycosidase Inhibition

The following workflow outlines the general steps for evaluating the inhibitory activity of thiepane derivatives against a target glycosidase.

References

- 1. researchgate.net [researchgate.net]

- 2. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

- 6. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain and Stability of the Thiepane Heterocycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiepane, a seven-membered saturated heterocycle containing a sulfur atom, represents a core structure of interest in medicinal chemistry and materials science. As with other medium-sized rings (8-11 atoms), the conformational flexibility and inherent ring strain of the thiepane nucleus play a critical role in determining its stability, reactivity, and potential biological activity. Understanding the energetic landscape of thiepane is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the ring strain and stability of the thiepane heterocycle, including quantitative thermodynamic data, experimental and computational methodologies for its analysis, and a discussion of its conformational preferences.

Quantitative Thermodynamic Data

The stability of a cyclic compound can be quantitatively assessed by examining its thermodynamic properties, such as the enthalpy of combustion and enthalpy of formation. These values, when compared to a theoretical strain-free reference, allow for the calculation of the total ring strain energy.

| Property | Value (kJ/mol) | Value (kcal/mol) | Reference |

| Standard Liquid Enthalpy of Combustion (ΔH°c) | -4565.25 | -1091.13 | --INVALID-LINK-- |

| Standard Liquid Enthalpy of Formation (ΔH°f) | -113 | -27.0 | --INVALID-LINK-- |

| Calculated Ring Strain | |||

| Heat of Combustion per Methylene (B1212753) Group (CH₂) | 760.88 | 181.86 | Calculated |

| Strain-Free CH₂ Reference | 658.6 | 157.4 | [1][2] |

| Strain per CH₂ Group | 102.28 | 24.46 | Calculated |

| Total Ring Strain | ~40.9 | ~9.8 | Calculated |

Note: The total ring strain is estimated by comparing the experimental heat of combustion of thiepane to that of a hypothetical strain-free acyclic analogue. The calculation is based on the difference between the heat of combustion per methylene (CH₂) group in thiepane and a strain-free reference value, multiplied by the number of methylene groups.

Understanding Ring Strain in Thiepane

The total ring strain in thiepane, like other medium-sized rings, is a composite of several types of strain:

-

Angle Strain (Baeyer Strain): Deviation of bond angles from the ideal tetrahedral angle of 109.5°. In a flexible seven-membered ring, this contribution is generally low as the ring can pucker to achieve near-optimal bond angles.

-

Torsional Strain (Pitzer Strain): Arises from eclipsed or gauche interactions between adjacent atoms. To minimize this, the ring adopts non-planar conformations.[3]

-

Transannular Strain (Prelog Strain): Steric repulsion between non-adjacent atoms that are forced into close proximity across the ring.[4] This is a significant contributor to the overall strain in medium-sized rings like thiepane.[2][5]

Conformational Analysis

Due to the flexibility of the seven-membered ring, thiepane can exist in several conformations. The relative energies of these conformers determine the overall shape and reactivity of the molecule. While specific experimental data on thiepane's conformational energies are scarce, extensive studies on its carbocyclic analog, cycloheptane, provide a reliable model. The most stable conformations for seven-membered rings are typically the twist-chair and twist-boat forms, with the chair and boat conformations representing transition states or higher energy intermediates.[1][6]

The twist-chair conformation is generally the global energy minimum as it effectively minimizes both torsional and transannular strain.[6] The boat and twist-boat conformations are typically higher in energy.

The diagram above illustrates the energetic relationship between the principal conformations of a seven-membered ring like thiepane. The twist-chair is the most stable form, and interconversion to other conformers requires overcoming specific energy barriers.

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of thiepane can be determined experimentally using a bomb calorimeter. For organic sulfur compounds, specific procedures must be followed to ensure accurate results.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured.

Detailed Methodology:

-

Sample Preparation: A precise mass of liquid thiepane is encapsulated in a sulfur-free combustible container (e.g., a gelatin capsule).

-

Calorimeter Setup: The bomb is assembled with the sample and a fuse wire. A small amount of water is added to the bomb to ensure that the sulfuric acid formed is in a standard state. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Combustion: The bomb is placed in a calorimeter bucket containing a known volume of water. The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change.

-

Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents are collected. The concentrations of sulfuric acid and nitric acid (formed from residual nitrogen in the bomb) are determined by titration.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), and corrections for the heats of formation of the acids and the combustion of the fuse wire.

Synthesis of Thiepane

Thiepane can be synthesized through various methods, with one common approach being the cyclization of a linear precursor.

Synthesis from 1,6-Dihalohexane and Sodium Sulfide (B99878)

Reaction:

Detailed Protocol:

-

Reaction Setup: A solution of sodium sulfide (Na₂S) in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Dihalide: 1,6-dihalohexane (e.g., 1,6-dibromohexane) is added dropwise to the stirred sodium sulfide solution at an elevated temperature.

-

Reflux: The reaction mixture is heated at reflux for several hours to ensure complete cyclization.

-

Workup: After cooling, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude thiepane is purified by distillation or column chromatography to yield the final product.

Thiepane in Drug Development

While smaller sulfur-containing heterocycles like thiophene (B33073) and thietane (B1214591) are well-represented in approved drugs and clinical candidates, the thiepane scaffold is less common.[7] This is likely due to the synthetic challenges associated with medium-sized rings and potential metabolic instability. However, the unique three-dimensional conformations and physicochemical properties of the thiepane ring could offer advantages in specific therapeutic applications, particularly in the design of macrocyclic drugs or molecules targeting complex protein-protein interactions. Further exploration of thiepane derivatives may yet unveil their therapeutic potential.

Conclusion